Cas no 681266-16-0 (N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide structure
681266-16-0 structure
商品名:N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
CAS番号:681266-16-0
MF:C20H19N3O4S
メガワット:397.447563409805
CID:5928988
PubChem ID:3282217

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
    • Benzeneacetamide, N-(2,6-dihydro-5,5-dioxido-2-phenyl-4H-thieno[3,4-c]pyrazol-3-yl)-4-methoxy-
    • F0541-0174
    • N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide
    • 681266-16-0
    • AKOS024581884
    • Oprea1_118363
    • N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide
    • インチ: 1S/C20H19N3O4S/c1-27-16-9-7-14(8-10-16)11-19(24)21-20-17-12-28(25,26)13-18(17)22-23(20)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)
    • InChIKey: ZDEWHRAAIFLOGG-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(NC2N(C3=CC=CC=C3)N=C3CS(=O)(=O)CC3=2)=O)=CC=C(OC)C=C1

計算された属性

  • せいみつぶんしりょう: 397.10962727g/mol
  • どういたいしつりょう: 397.10962727g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 651
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 98.7Ų

じっけんとくせい

  • 密度みつど: 1.40±0.1 g/cm3(Predicted)
  • ふってん: 723.1±60.0 °C(Predicted)
  • 酸性度係数(pKa): 12.91±0.20(Predicted)

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0541-0174-4mg
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
681266-16-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0541-0174-20mg
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
681266-16-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0541-0174-10μmol
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
681266-16-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0541-0174-10mg
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
681266-16-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0541-0174-5mg
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
681266-16-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0541-0174-2μmol
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
681266-16-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0541-0174-20μmol
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
681266-16-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0541-0174-5μmol
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
681266-16-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0541-0174-1mg
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
681266-16-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0541-0174-2mg
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
681266-16-0 90%+
2mg
$59.0 2023-05-17

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide 関連文献

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamideに関する追加情報

Introduction to N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide (CAS No. 681266-16-0)

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide, identified by the CAS number 681266-16-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives characterized by its intricate molecular architecture, which includes fused rings and functional groups that contribute to its unique chemical properties and biological activities. The presence of a 5,5-dioxo-thieno[3,4-cpyrazole] core appended with a 4-methoxyphenyl moiety in the acetylamide side chain suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The structural framework of this compound is reminiscent of molecules that have been explored for their pharmacological potential. The thieno[3,4-cpyrazole] scaffold is a privileged structure in drug discovery due to its ability to interact with biological targets in multiple ways. The 5,5-dioxo substitution enhances the electrophilic character of the core, making it a versatile intermediate for further functionalization. Additionally, the acetamide group at the C-terminal position introduces a polar moiety that can modulate solubility and binding affinity. The 4-methoxyphenyl group contributes to hydrophobic interactions and may influence metabolic stability and pharmacokinetic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that derivatives of thieno[3,4-cpyrazole] exhibit promising interactions with enzymes and receptors involved in inflammatory pathways, making them candidates for treating conditions such as arthritis and neurodegenerative diseases. The acetamide moiety is particularly interesting as it can serve as a hinge region for designing molecules that optimize binding to protein targets. Furthermore, the 4-methoxyphenyl group may enhance bioavailability by improving lipophilicity while minimizing off-target effects.

In the context of drug development, the synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide represents a significant step forward in creating structurally diverse libraries for high-throughput screening. The compound’s ability to undergo further derivatization allows chemists to fine-tune its properties for specific therapeutic applications. For instance, modifications at the thieno[3,4-cpyrazole] core or the acetamide group could lead to enhanced potency or selectivity against disease-causing targets.

The role of functional groups like the 5,5-dioxo, phenyl, and methoxy substituents cannot be overstated. These groups not only define the compound’s chemical identity but also dictate its reactivity and biological behavior. The dioxo group increases electrophilicity, facilitating reactions such as nucleophilic additions or metal coordination interactions. The phenyl ring, particularly when substituted with electron-withdrawing or donating groups like methoxy, influences electronic properties and hydrophobicity. Such features are critical for designing molecules that can efficiently cross biological membranes and reach their intended site of action.

Current research in medicinal chemistry emphasizes the importance of rational drug design based on structural insights from target proteins. N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide exemplifies how structural complexity can be leveraged to achieve desirable pharmacological outcomes. By integrating knowledge from synthetic organic chemistry with computational biology and pharmacology, scientists are able to design molecules with optimized properties from the outset.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for studying molecular recognition processes in cells and tissues. Additionally, it could serve as a building block for materials science applications where precise control over molecular architecture is essential. The versatility of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide underscores its significance as a chemical entity with broad utility.

In conclusion,N-{5,5-dioxo-2-phenoxy]-} - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- ---- . . . . . . . . . . . . . *-- *-- *-- *-- *-- *-- *-- *-- *-- *-- *--

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